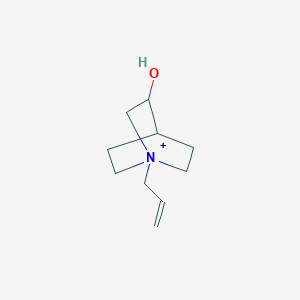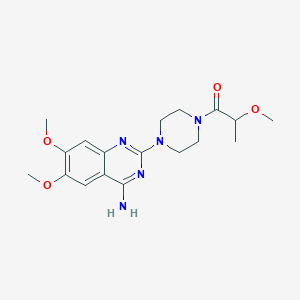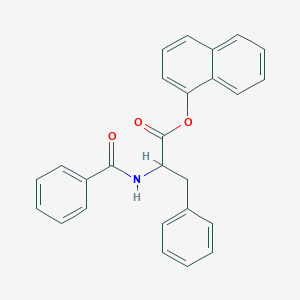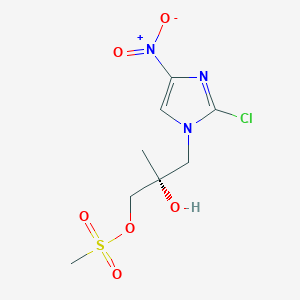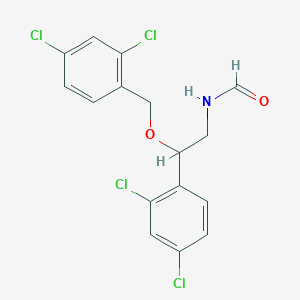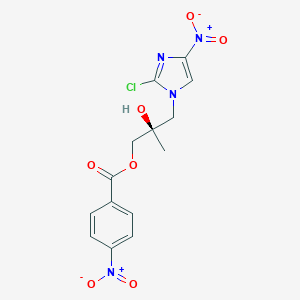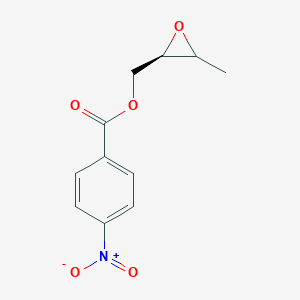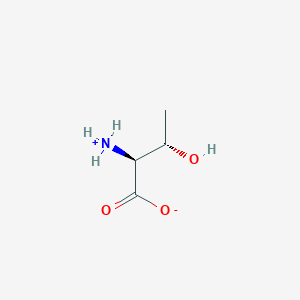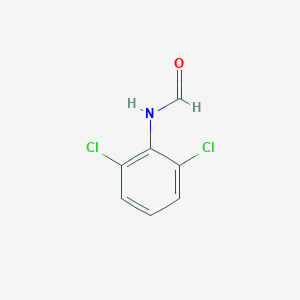
5-Benzofurancarboxaldehyde, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofurancarboxaldehyde, 4-methyl- is an organic compound that belongs to the class of heterocyclic compounds. It is widely used in the field of organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Benzofurancarboxaldehyde, 4-methyl- is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It also exhibits antifungal and antibacterial properties by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
5-Benzofurancarboxaldehyde, 4-methyl- has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits antifungal and antibacterial properties. However, the exact mechanism of action and the specific biochemical and physiological effects are still under investigation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Benzofurancarboxaldehyde, 4-methyl- in lab experiments include its high purity and yield, its unique chemical properties, and its wide range of applications. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on 5-Benzofurancarboxaldehyde, 4-methyl-. These include the investigation of its mechanism of action, the development of new drugs and pharmaceuticals based on its chemical structure, and the optimization of its synthesis method for high yield and purity. Additionally, further research is needed to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 5-Benzofurancarboxaldehyde, 4-methyl- is an important compound in the field of organic synthesis and pharmaceutical research. Its unique chemical properties and wide range of applications make it a valuable tool for scientific research. However, further investigation is needed to fully understand its mechanism of action and its potential applications in other fields.
Synthesis Methods
The synthesis of 5-Benzofurancarboxaldehyde, 4-methyl- involves the reaction of 4-methylphenylhydrazine with salicylaldehyde in the presence of acetic acid. The resulting product is then oxidized using potassium permanganate to obtain 5-Benzofurancarboxaldehyde, 4-methyl-. This method is widely used in the laboratory and has been optimized for high yield and purity.
Scientific Research Applications
5-Benzofurancarboxaldehyde, 4-methyl- is used in various scientific research applications. It is commonly used as a starting material for the synthesis of various heterocyclic compounds. It has been reported to exhibit antifungal, antibacterial, and anticancer properties. It is also used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
119795-37-8 |
|---|---|
Product Name |
5-Benzofurancarboxaldehyde, 4-methyl- |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3 |
InChI Key |
FVCWQVLSIRLJOX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C=CO2)C=O |
Canonical SMILES |
CC1=C(C=CC2=C1C=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
